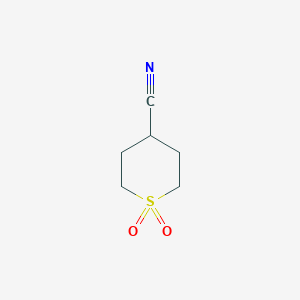

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

Descripción

Historical Context and Discovery

The documentation and systematic study of this compound began with its inclusion in major chemical databases during the early 21st century. The compound was first cataloged in the PubChem database on May 3, 2011, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and refinement of its chemical profile. This timeline reflects the relatively recent emergence of this specific oxidized thiopyran derivative in the scientific literature, coinciding with advances in synthetic methodologies for heterocyclic compounds.

The development of this compound as a recognized chemical entity follows the broader historical trajectory of heterocyclic chemistry, which gained momentum throughout the 20th century. The systematic exploration of sulfur-containing heterocycles, particularly those incorporating multiple functional groups, has been driven by their potential applications in medicinal chemistry and materials science. The specific combination of the thiopyran ring system with both nitrile and sulfone functionalities represents a convergence of synthetic strategies that emerged from decades of research into heterocyclic synthesis and functionalization.

The compound's recognition in commercial chemical catalogs, such as those maintained by Apollo Scientific and other specialty chemical suppliers, demonstrates its transition from a purely academic research target to a commercially viable building block. This commercialization timeline typically occurs several years after initial discovery and characterization, suggesting that the fundamental chemistry of this compound was established in the early 2000s. The availability of the compound through multiple international suppliers indicates a growing demand for this specific structural motif in contemporary chemical research.

Nomenclature and Synonyms

The systematic nomenclature of this compound reflects the complexity of its molecular structure and the various naming conventions employed across different chemical databases and literature sources. The International Union of Pure and Applied Chemistry recommended name for this compound is 1,1-dioxothiane-4-carbonitrile, which emphasizes the oxidized sulfur center and the nitrile functional group. This nomenclature follows standard conventions for heterocyclic compounds where the sulfur atom is designated as position 1 and the dioxide functionality is explicitly noted.

Alternative systematic names for this compound include several variations that highlight different aspects of its structure. The name 1,1-dioxo-1lambda6-thiane-4-carbonitrile incorporates the lambda notation to specify the oxidation state of the sulfur atom, while this compound maintains the thiopyran nomenclature common in older chemical literature. The variety in naming conventions reflects the evolution of chemical nomenclature systems and the need to accommodate complex polyfunctional molecules.

The compound is also known by several abbreviated forms and commercial designations used by chemical suppliers and researchers. These include 1,1-dioxo-1-thiane-4-carbonitrile and 4-cyanotetrahydro-2H-thiopyran-1,1-dioxide. The persistence of multiple naming conventions underscores the importance of Chemical Abstracts Service registry numbers and other unique identifiers in chemical communication. The MDL number MFCD13187856 serves as an additional unique identifier for this compound across various chemical databases and supplier catalogs.

Physicochemical Properties

The physicochemical properties of this compound are defined by its molecular composition and three-dimensional structure. The compound possesses a molecular formula of C₆H₉NO₂S with a precisely calculated molecular weight of 159.21 grams per mole. This relatively low molecular weight, combined with the presence of polar functional groups, suggests favorable properties for various synthetic applications and potential biological activities.

The structural analysis reveals several key features that influence the compound's physical and chemical behavior. The InChI representation InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 provides a complete description of the molecular connectivity, while the InChI Key ANLYUZZMZKUSMH-UHFFFAOYSA-N serves as a unique structural identifier. The canonical SMILES notation C1CS(=O)(=O)CCC1C#N efficiently represents the molecular structure in a format suitable for computational analysis and database searching.

The presence of both the nitrile group and the sulfone functionality creates a molecule with significant dipolar character and potential for hydrogen bonding interactions. The calculated polar surface area of 66.31 square angstroms indicates moderate polarity, while the computed LogP value of 1.41558 suggests balanced lipophilic and hydrophilic characteristics. These properties are particularly relevant for understanding the compound's solubility behavior and potential for membrane permeation in biological systems.

The three-dimensional conformation of this compound is influenced by the chair-like conformation typical of six-membered rings and the tetrahedral geometry around the oxidized sulfur center. The sulfone group adopts a nearly tetrahedral arrangement with S=O bond lengths characteristic of sulfur-oxygen double bonds. The nitrile group extends axially or equatorially from the ring depending on the specific conformer, creating distinct spatial arrangements that may influence reactivity and intermolecular interactions. Computational modeling studies suggest that the compound exists as a mixture of conformers in solution, with the relative populations determined by steric and electronic factors associated with the functional group orientations.

Propiedades

IUPAC Name |

1,1-dioxothiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLYUZZMZKUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable thiol with a nitrile compound in the presence of a base, followed by oxidation to introduce the sulfone group. The reaction conditions often involve moderate temperatures and the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a thiol or thioether.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the thiopyran ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Thiols and Thioethers: From reduction reactions.

Substituted Thiopyrans: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

- Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide serves as an essential building block for synthesizing more complex organic molecules. Its structural features allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion of sulfone to thiol or thioether | Lithium aluminum hydride, sodium borohydride |

| Nucleophilic Substitution | Reactions at the carbonitrile or thiopyran ring | Ammonia, amines, alcohols |

Biological Applications

Antimicrobial and Anticancer Properties

- Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antimicrobial properties against various pathogens and its anticancer effects through mechanisms involving modulation of cellular pathways.

Case Study: Anticancer Activity

- A study investigated the compound's efficacy against cancer cell lines. The results demonstrated significant cytotoxic effects at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Medicinal Applications

Drug Development

- The compound is being explored for its utility in drug development due to its unique reactivity and structure. Its sulfone group can participate in redox reactions and interact with biological targets, making it a candidate for therapeutic applications.

Case Study: Anti-Viral Properties

- In a patent research context, tetrahydro-2H-thiopyran-4-carbonitrile derivatives were evaluated for their anti-herpesvirus activity. The findings indicated promising pharmacokinetics and safety profiles compared to existing antiviral medications.

Industrial Applications

Production of Specialty Chemicals

- This compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism of action of tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in redox reactions, while the carbonitrile group can undergo nucleophilic attack. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

- CAS No.: 912578-71-3

- Molecular Formula: C₆H₉NO₂S

- Molecular Weight : 159.21 g/mol

- Physical Form : Solid (achiral, purity ≥95%)

- LogP : -2.14 (indicating moderate hydrophilicity)

Structural Features :

The compound comprises a six-membered thiopyran ring system with a nitrile (-CN) group at the 4-position and two sulfonyl (-SO₂) groups at the 1,1-positions. This structure confers unique reactivity, particularly in nucleophilic substitution and cyclization reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between this compound and its analogs:

Table 1: Comparative Analysis of Thiopyran Derivatives

Key Findings and Differences:

Functional Group Influence :

- Nitrile vs. Carboxylic Acid/Ketone : The nitrile group in the target compound enhances electrophilicity, enabling reactions like hydrolysis to amides or acids, whereas ketone derivatives (e.g., CAS 17396-35-9) participate in aldol condensations . Carboxylic acid analogs (e.g., CAS 64096-87-3) are utilized in coordination chemistry due to their chelating properties .

- Aromatic Substitution : The compound with aromatic substituents (CAS 174493-22-2) exhibits higher LogP (3.12), indicating lipophilicity suitable for membrane permeability in drug design .

Reactivity and Synthesis: The target compound (CAS 912578-71-3) is a key intermediate in synthesizing spirocyclic systems, as demonstrated in tandem S,N-heterocyclizations . 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives are precursors for antiparasitic agents like nifurtimox analogs .

Industrial Relevance :

- Methyl-substituted carboxylic acid derivatives (CAS 1713163-23-5) are priced at €332.20/50 mg, reflecting their niche use in asymmetric synthesis .

Actividad Biológica

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Research indicates that this compound may interact with multiple biological pathways, making it a candidate for therapeutic applications.

Key Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

The biological activity of this compound is attributed to its structural features, particularly the sulfone and carbonitrile groups. These functional groups enable the compound to participate in redox reactions and nucleophilic attacks, influencing various molecular targets within cells.

Proposed Mechanisms

- Redox Reactions : The sulfone group can undergo oxidation-reduction reactions, potentially affecting redox-sensitive signaling pathways.

- Nucleophilic Attack : The carbonitrile group can serve as a site for nucleophilic attack by cellular components, leading to the formation of reactive intermediates that may modify protein function or gene expression.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 3 | Mechanistic Insights | Identified pathways involved in apoptosis and cell cycle arrest mediated by the compound. |

Notable Case Studies

- Antimicrobial Efficacy : In a study assessing various derivatives of thiopyran compounds, this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics .

- Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions involving sulfonation and nitrile incorporation. For example, tetrahydrothiopyranone intermediates (e.g., tetrahydro-4H-thiopyran-4-one 1,1-dioxide, CAS 1072-72-6) can serve as precursors, with nitrile groups introduced via nucleophilic substitution or cyanation reactions . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., KCN or CuCN). Evidence from analogous sulfones suggests that dehydrohalogenation or dehydrobromination steps (e.g., using DBU) can improve yields .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Assign peaks using - and -NMR. For derivatives, aromatic protons appear at δ 7.35–7.41 ppm, while sulfone-related methylene groups resonate at δ 4.40–4.46 ppm .

- IR : Confirm sulfone (1308–1318 cm) and nitrile (2230–2250 cm) functional groups .

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization. For example, SHELXL can resolve twinning or high-resolution data challenges common in sulfone-containing structures .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Storage : Keep in airtight containers at RT, away from oxidizing agents .

Advanced Research Questions

Q. How can structural modifications of the thiopyran ring alter reactivity or biological activity?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance electrophilicity. For example, bromination of tetrahydrothiopyran-4-one derivatives improves yield in cross-coupling reactions .

- Biological activity : Derivatives like (3Z,5Z)-bis(aryl)methylene analogs (e.g., 1d, 1e in ) show potential as kinase inhibitors. Use in vitro assays (e.g., ELISA) to evaluate IC values .

Q. What computational strategies predict the compound’s physicochemical properties or reaction pathways?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational spectra or nucleophilic attack sites.

- Retrosynthetic analysis : Tools like Pistachio or Reaxys can propose feasible routes using precursor databases .

- Molecular docking : Screen against targets like COX-2 using AutoDock Vina, leveraging sulfone’s role in hydrogen bonding .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodology :

- Cross-validation : Compare NMR data with computed chemical shifts (e.g., via ACD/Labs or ChemDraw). For crystallography, use TWINLAW in SHELXL to address twinning artifacts .

- Dynamic effects : Variable-temperature NMR (e.g., -40°C to 25°C) can resolve conformational flexibility in the thiopyran ring .

Q. What challenges arise in exploring the compound’s biological activity, and how are they addressed?

- Methodology :

- Solubility : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability in cell-based assays.

- Metabolic stability : Perform microsomal incubation (e.g., rat liver microsomes) to assess CYP450-mediated degradation .

- Target selectivity : Use CRISPR-edited cell lines to isolate specific pathway interactions (e.g., MAPK vs. PI3K).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.